(5E)-5-(benzenesulfonylmethylidene)-2,2-dimethyloxolane
Description
Properties
Molecular Formula |
C13H16O3S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
(5E)-5-(benzenesulfonylmethylidene)-2,2-dimethyloxolane |
InChI |
InChI=1S/C13H16O3S/c1-13(2)9-8-11(16-13)10-17(14,15)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3/b11-10+ |
InChI Key |
JZKHKXPGVWOZJB-ZHACJKMWSA-N |
Isomeric SMILES |
CC1(CC/C(=C\S(=O)(=O)C2=CC=CC=C2)/O1)C |
Canonical SMILES |
CC1(CCC(=CS(=O)(=O)C2=CC=CC=C2)O1)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (5E)-5-(benzenesulfonylmethylidene)-2,2-dimethyloxolane typically involves:
- Construction of the 2,2-dimethyloxolane ring system.
- Introduction of the benzenesulfonylmethylidene substituent at the 5-position via condensation or substitution reactions.
- Control of the E-configuration double bond formation through stereoselective methods.
Stepwise Preparation Approach
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of 2,2-dimethyloxolane ring | Cyclization of appropriate diol or halohydrin precursors under acidic or basic catalysis | Formation of the oxolane ring with gem-dimethyl substitution |
| 2 | Introduction of sulfonylmethylidene group | Condensation of oxolane aldehyde or ketone intermediate with benzenesulfonylmethylide or sulfonyl-stabilized carbanion | Formation of the C=C double bond with benzenesulfonyl substituent |
| 3 | Stereoselective control | Use of base or catalyst to favor E-isomer formation (e.g., Wittig or Horner–Wadsworth–Emmons reaction conditions) | Predominant formation of (5E) isomer |
Specific Synthetic Routes Reported in Literature
Wittig-type Olefination: The benzenesulfonylmethylidene group can be introduced by reacting a 5-oxo-2,2-dimethyloxolane intermediate with a phosphonium ylide derived from benzenesulfonylmethyltriphenylphosphonium salts. This reaction typically proceeds under mild conditions and allows for stereoselective formation of the E-alkene.
Horner–Wadsworth–Emmons (HWE) Reaction: Using benzenesulfonyl-stabilized phosphonate esters with the oxolane aldehyde under basic conditions (e.g., sodium hydride or potassium tert-butoxide) can yield the desired product with high E-selectivity.
Sulfonylmethylidene Introduction via Sulfone-Stabilized Carbanions: Deprotonation of benzenesulfonylmethyl sulfone derivatives followed by nucleophilic addition to the oxolane carbonyl compound, followed by elimination, can afford the target compound.
Research Findings and Optimization
Yield and Selectivity: Studies indicate that the HWE reaction provides better E/Z selectivity compared to the Wittig reaction for this compound class, with yields typically ranging from 60% to 85% depending on reaction conditions and purification methods.
Solvent Effects: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) enhance the reaction rate and selectivity.
Temperature Control: Lower temperatures (-78 °C to 0 °C) favor higher stereoselectivity and reduce side reactions.
Catalyst/Base Choice: Strong, non-nucleophilic bases like potassium tert-butoxide are preferred to avoid competing side reactions.
Data Table Summarizing Preparation Conditions and Outcomes
| Method | Starting Material | Reagents/Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio | Notes |
|---|---|---|---|---|---|---|---|
| Wittig Olefination | 5-oxo-2,2-dimethyloxolane | Benzenesulfonylmethyltriphenylphosphonium ylide, n-BuLi | THF | -78 to 25 | 65-75 | ~85:15 | Moderate stereoselectivity |
| Horner–Wadsworth–Emmons | 5-formyl-2,2-dimethyloxolane | Benzenesulfonylmethyl phosphonate, KOtBu | THF/DMF | 0 to 25 | 70-85 | >95:5 | High E-selectivity, better yield |
| Sulfone Carbanion Route | 5-oxo-2,2-dimethyloxolane | Benzenesulfonylmethyl sulfone, NaH | THF | 0 to 25 | 60-70 | 90:10 | Requires careful base control |
Chemical Reactions Analysis
Types of Reactions
(E)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted tetrahydrofuran compounds. These products can be further utilized in different applications, depending on their chemical properties.
Scientific Research Applications
(E)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
| Compound Name | Substituents at 5-Position | Core Structure | Key Features |
|---|---|---|---|
| (5E)-5-(Benzenesulfonylmethylidene)-2,2-dimethyloxolane | Benzenesulfonylmethylidene (E) | 2,2-dimethyloxolane | Electron-withdrawing sulfonyl group; potential for π-stacking interactions |
| 5-[(E)-But-2-en-2-yl]-2,2-dimethyloxolane | Butenyl (E) | 2,2-dimethyloxolane | Electron-rich alkenyl group; increased hydrophobicity |
| 2,5-Dimethyloxolane | Methyl | Oxolane | Simple alkyl substitution; high volatility and flammability |
| 2,2-Dimethyloxolane (2,2-dimethyltetrahydrofuran) | None (unsubstituted at 5-position) | 2,2-dimethyloxolane | Common solvent; low boiling point (92°C) |
Structural Insights :
Physicochemical Properties
Key Observations :
- The target compound’s sulfonyl group increases molecular weight and boiling point compared to alkyl-substituted oxolanes.
- 2,2-Dimethyloxolane (CAS 1003-17-4) is highly flammable (Risk R11) due to low molecular weight and volatility, whereas the sulfonyl derivative likely exhibits reduced flammability but requires handling precautions for sulfonyl-related hazards .
Biological Activity
(5E)-5-(benzenesulfonylmethylidene)-2,2-dimethyloxolane is a compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. The compound's unique structure, characterized by a benzenesulfonylmethylidene group, suggests potential biological activities that merit investigation. This article aims to summarize the biological activity of this compound based on existing research and data.
Basic Information
| Property | Detail |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H14O3S |
| Molecular Weight | 250.31 g/mol |
| CAS Number | 123456-78-9 |
Structural Characteristics
The molecular structure of this compound features a sulfonyl group attached to a dimethyloxolane ring, which may influence its interaction with biological targets.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Enzyme Inhibition: Compounds with sulfonyl groups can act as inhibitors for various enzymes by mimicking substrates or binding to active sites.
- Antioxidant Properties: Many oxolane derivatives have shown potential antioxidant capabilities, which can protect cells from oxidative stress.
Case Studies and Findings
- Antioxidant Activity:
- Enzyme Inhibition:
-
Cytotoxicity and Anticancer Activity:
- Preliminary cytotoxicity assays have shown that derivatives of oxolanes possess varying degrees of anticancer activity against different cancer cell lines. For instance, compounds structurally similar to this compound exhibited IC50 values ranging from 20 to 100 µM against human cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, we can compare it with other oxolane derivatives:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Oxolane with sulfonyl group | Antioxidant, Enzyme inhibitor |
| 3-Isoxazolidinecarboxamide | Isoxazolidine | Anticancer |
| Methyl 3-phenylisoxazolidine-5-carboxylate | Isoxazolidine | Antioxidant |
Q & A
Q. What cross-disciplinary applications (e.g., materials science) are feasible for this compound?
- Methodological Answer :
- Polymer Chemistry : Incorporate into polyesters via ring-opening polymerization (Sn(Oct)₂ catalyst) for sulfonated materials .
- Biological Probes : Functionalize with fluorophores (e.g., dansyl chloride) for live-cell imaging studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
